molecular formula C20H12F5NO B4536674 N-(diphenylmethyl)-2,3,4,5,6-pentafluorobenzamide

N-(diphenylmethyl)-2,3,4,5,6-pentafluorobenzamide

Cat. No. B4536674
M. Wt: 377.3 g/mol
InChI Key: DOMIRZCBJXVFDT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(diphenylmethyl)-2,3,4,5,6-pentafluorobenzamide and related compounds involves intricate chemical reactions that highlight the compound's complexity and versatility. For instance, a method for synthesizing pentafluorobenzamidinate ligand and its bis(benzamidinate) vanadium(III) methyl derivative reveals considerable activity in catalytic ethene oligomerization compared to its non-fluorinated analogs (Brussee et al., 2000).

Molecular Structure Analysis

The molecular structure of compounds closely related to N-(diphenylmethyl)-2,3,4,5,6-pentafluorobenzamide, such as N-(2,3-Difluorophenyl)-2-fluorobenzamide, offers insights into their crystalline and molecular configurations. These structures often exhibit co-planarity and specific orientations influenced by hydrogen bonds and other intermolecular interactions, demonstrating the role of fluorine atoms in affecting molecular geometry (Hehir & Gallagher, 2023).

Chemical Reactions and Properties

Chemical reactions involving N-(diphenylmethyl)-2,3,4,5,6-pentafluorobenzamide derivatives highlight the compound's reactivity and interaction with various reagents. Studies show how these compounds undergo transformations, such as cis to trans isomerization, and react with different chemical groups, indicating a rich chemistry that is crucial for further applications and synthesis pathways (Forbes et al., 2001).

Physical Properties Analysis

The physical properties of N-(diphenylmethyl)-2,3,4,5,6-pentafluorobenzamide derivatives, such as thermal stability and solubility, are influenced by their molecular structure. For example, synthetic pathways leading to compounds like 2-fluoro-N,N-diphenylbenzamide showcase the material's opto-electrical properties, including its thermal behavior and solubility in various solvents, highlighting its potential for applications in material science (Raveendiran et al., 2022).

Chemical Properties Analysis

The chemical properties of N-(diphenylmethyl)-2,3,4,5,6-pentafluorobenzamide and related compounds, such as reactivity and interaction with other chemical entities, are central to understanding their potential uses and behaviors in various environments. Studies on related compounds illustrate the importance of fluorine atoms in modulating chemical reactions and the formation of complex structures through specific interactions and bonds (Karabulut et al., 2014).

properties

IUPAC Name

N-benzhydryl-2,3,4,5,6-pentafluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12F5NO/c21-14-13(15(22)17(24)18(25)16(14)23)20(27)26-19(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,19H,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOMIRZCBJXVFDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C3=C(C(=C(C(=C3F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12F5NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(diphenylmethyl)-2,3,4,5,6-pentafluorobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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